molecular formula C12H8FN3 B10907594 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10907594
M. Wt: 213.21 g/mol
InChI Key: AVGCEMDXHKWPEL-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique photophysical properties .

Properties

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H

InChI Key

AVGCEMDXHKWPEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=CC=NN23)F

Origin of Product

United States

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